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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)ethanol

Cat. No.: B014764 Get Quote

An Application Note for the Comprehensive Characterization of 1-(2-Nitrophenyl)ethanol

Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive

characterization of 1-(2-Nitrophenyl)ethanol (CAS No. 3205-25-2). As a critical intermediate in

pharmaceutical synthesis and a building block in organic chemistry, rigorous verification of its

identity, purity, and structural integrity is paramount.[1] This document outlines optimized

protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS),

High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR)

Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The protocols are designed for

researchers, quality control analysts, and drug development professionals, emphasizing not

just the procedural steps but the scientific rationale behind them to ensure robust and

reproducible results.

Introduction and Physicochemical Profile
1-(2-Nitrophenyl)ethanol is a versatile chemical intermediate whose utility spans from the

synthesis of potential anti-inflammatory agents to the development of novel analytical reagents.

[1] Its molecular structure, featuring a chiral center, an aromatic nitro group, and a hydroxyl

group, necessitates a multi-technique approach for unambiguous characterization. The

following table summarizes its key physicochemical properties.
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Property Value Source

Molecular Formula C₈H₉NO₃ [1][2]

Molecular Weight 167.16 g/mol [1][2]

Exact Mass 167.058243149 Da [2]

Appearance
Colorless to slightly yellow

liquid/solid
[1][3]

Boiling Point 107 °C @ 1 mmHg [1][3]

Density ~1.24 g/mL [1]

Refractive Index (n20D) ~1.56 [1]

Solubility

Soluble in organic solvents like

Methanol, Dichloromethane,

Ethyl Acetate

[3]

Structural Elucidation by Nuclear Magnetic
Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for the definitive structural confirmation of 1-
(2-Nitrophenyl)ethanol, providing detailed information about the hydrogen and carbon

framework of the molecule.

Rationale for Experimental Choices
Solvent: Deuterated chloroform (CDCl₃) is a standard choice as it dissolves the analyte well

and its residual solvent peak does not typically interfere with key analyte signals.

Frequency: A 400 MHz spectrometer provides sufficient resolution to resolve the complex

splitting patterns of the aromatic protons and the coupling between the methine and methyl

groups.

Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of 1-(2-Nitrophenyl)ethanol and dissolve it

in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Transfer: Transfer the solution to a 5 mm NMR tube.

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Use standard

acquisition parameters, including a 30-degree pulse angle, a 2-second relaxation delay, and

16-32 scans for good signal-to-noise.

Processing: Process the resulting Free Induction Decay (FID) with an exponential

multiplication (line broadening of 0.3 Hz) and reference the spectrum to the residual CHCl₃

signal at δ 7.26 ppm.

Expected ¹H NMR Data (400 MHz, CDCl₃)
Assigned
Proton

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

-CH₃ (Methyl) ~1.58 Doublet (d) ~5.1-6.5 3H

-OH (Hydroxyl) ~2.33 Doublet (d) ~3.5 1H

-CH- (Methine) ~5.42
Multiplet (m) or

Quartet (q)
~5.1-6.5 1H

Ar-H (Aromatic) ~7.44 Multiplet (m) - 1H

Ar-H (Aromatic) ~7.66 Multiplet (m) - 1H

Ar-H (Aromatic) ~7.84 Multiplet (m) - 1H

Ar-H (Aromatic) ~7.90 Multiplet (m) - 1H

Data synthesized from ChemicalBook.[3][4]

Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
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Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same 400 MHz

spectrometer (operating at ~100 MHz for carbon). Acquire several thousand scans to

achieve an adequate signal-to-noise ratio.

Processing: Process the FID and reference the spectrum to the CDCl₃ solvent peak at δ

77.16 ppm.

Expected ¹³C NMR Data (100 MHz, CDCl₃)
Assigned Carbon Chemical Shift (δ, ppm)

-CH₃ ~16.1

-CH-OH ~75.0

Aromatic CH ~121.5, ~123.8, ~129.9, ~133.2

Aromatic Quaternary ~140.4, ~148.8

Note: Specific assignments for aromatic carbons can be ambiguous without further 2D NMR

experiments. Data is representative and based on similar structures.[5]

Sample Preparation

Data Acquisition (400 MHz)

Data Processing

Weigh 5-10 mg
 of Analyte

Dissolve in
~0.6 mL CDCl₃

Transfer to
NMR Tube

Acquire ¹H Spectrum
(16-32 scans)

Acquire ¹³C Spectrum
(>1000 scans)

Fourier Transform Phase & Baseline
Correction

Reference Spectra
(¹H: 7.26, ¹³C: 77.16 ppm) Integrate & Assign Peaks Verified Structure

Final Structure
Confirmation

Click to download full resolution via product page

Fig. 1: NMR Analysis Workflow
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Molecular Weight Verification by Mass Spectrometry
(MS)
Mass spectrometry is essential for confirming the molecular weight of 1-(2-
Nitrophenyl)ethanol and providing evidence of its molecular formula through high-resolution

mass measurements.

Rationale for Experimental Choices
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for this

molecule, which is polar enough to be ionized in solution. It typically produces the protonated

molecule [M+H]⁺, minimizing fragmentation and clearly indicating the molecular weight.

Protocol: Electrospray Ionization Mass Spectrometry
(ESI-MS)

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a solvent

compatible with HPLC, such as methanol or acetonitrile.

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at

a low flow rate (e.g., 5-10 µL/min).

MS Parameters: Operate the mass spectrometer in positive ion mode. Set the capillary

voltage, cone voltage, and desolvation gas temperature and flow to optimal values for

generating a stable signal of the analyte.

Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da). For

high-resolution instruments (e.g., TOF or Orbitrap), this will allow for elemental composition

confirmation.

Expected Mass Spectrometry Data
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Ion Species Calculated m/z Notes

[M+H]⁺ 168.0655

Protonated molecule.

Expected as the base peak in

positive ESI.

[M+Na]⁺ 190.0475
Sodiated adduct, commonly

observed.

[M-H₂O+H]⁺ 150.0549
Fragment corresponding to the

loss of water.

Calculations are based on the monoisotopic mass of 167.058243 Da.[2]
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Fig. 2: ESI-MS Analysis Workflow

Purity Assessment by High-Performance Liquid
Chromatography (HPLC)
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HPLC is the primary method for determining the purity of 1-(2-Nitrophenyl)ethanol and

quantifying any impurities. Due to the chiral center, chiral HPLC can also be employed to

determine the enantiomeric excess (ee).

Rationale for Experimental Choices
Mode: Reverse-phase (RP) chromatography is ideal for this moderately polar compound. A

C18 stationary phase provides excellent hydrophobic retention.

Mobile Phase: A mixture of acetonitrile (or methanol) and water is a common mobile phase

for RP-HPLC. The organic modifier content is adjusted to achieve a suitable retention time

and separation from impurities.[6][7]

Detector: A UV detector is highly effective, as the nitrophenyl chromophore absorbs strongly

in the UV region.

Protocol: Reverse-Phase HPLC for Purity Analysis
System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and

UV/DAD detector.

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: Water

Mobile Phase B: Acetonitrile

Gradient: Start at 30% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 3

minutes, and return to initial conditions.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 254 nm.

Sample Preparation: Dissolve the sample in the initial mobile phase composition (30:70

Acetonitrile:Water) to a concentration of ~1 mg/mL.
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Injection Volume: 10 µL.

Analysis: Purity is calculated based on the area percent of the main peak relative to the total

area of all peaks.

Protocol: Chiral HPLC for Enantiomeric Separation
For separating the (R) and (S) enantiomers, a specialized chiral stationary phase is required.

Methods for similar nitro-aldol products often use polysaccharide-based columns.[8][9]

System: As above.

Column: Chiral stationary phase (e.g., Chiralcel OD or AD).

Mobile Phase: Isocratic mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier

(e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) Hexane:Isopropanol.

Flow Rate: 0.6 - 1.0 mL/min.

Detection: UV at 215 nm or 254 nm.

Analysis: The enantiomeric excess (ee %) is calculated from the peak areas of the two

enantiomers.

Functional Group Identification by FT-IR
Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups

within the molecule, serving as an orthogonal identity check.

Rationale for Experimental Choices
Technique: Attenuated Total Reflectance (ATR) is a simple method for liquid or solid samples

requiring minimal preparation. Alternatively, a thin film can be prepared on a salt plate (e.g.,

KBr).

Protocol: FT-IR Analysis
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Background: Record a background spectrum of the clean ATR crystal or KBr plate.

Sample Application: Apply a small drop of the liquid sample directly onto the ATR crystal or

prepare a thin film on a KBr plate.

Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4

cm⁻¹.

Analysis: Identify the characteristic absorption bands corresponding to the molecule's

functional groups.

Expected Characteristic FT-IR Absorption Bands

Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Appearance

O-H (Alcohol) Stretching 3600 - 3200 Broad, strong

C-H (Aromatic) Stretching 3100 - 3000 Medium, sharp

C-H (Aliphatic) Stretching 3000 - 2850 Medium, sharp

N-O (Nitro) Asymmetric Stretch 1550 - 1475 Strong

C=C (Aromatic) Stretching 1600 - 1450 Medium to weak

N-O (Nitro) Symmetric Stretch 1360 - 1290 Strong

C-O (Alcohol) Stretching 1260 - 1000 Strong

Reference ranges for nitro groups are well-established.[10] The O-H stretch is a prominent

feature in alcohol spectra.[11][12]

Electronic Structure Analysis by UV-Visible
Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule,

which are dominated by the nitrophenyl chromophore.
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Protocol: UV-Vis Analysis
Solvent: Use a UV-grade solvent such as ethanol or methanol.

Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent to ensure

the absorbance is within the linear range of the instrument (typically < 1.5 AU).

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

Acquisition: Place the sample cuvette in the spectrophotometer and scan across the UV-Vis

range (e.g., 200-500 nm).

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Expected UV-Vis Absorption Data
Solvent Expected λmax (nm) Associated Transition

Ethanol ~250-260 nm
π → π* transition of the

nitrophenyl system

Ethanol ~300-340 nm
n → π* transition (weaker

intensity)

Note: The exact λmax can be influenced by the solvent. The values are estimates based on the

behavior of similar aromatic nitro compounds.[13]

Integrated Data Analysis and Conclusion
A comprehensive and unambiguous characterization of 1-(2-Nitrophenyl)ethanol is achieved

by integrating the data from all the described analytical techniques.
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Fig. 3: Integrated Analytical Approach

NMR spectroscopy confirms the precise atomic connectivity and carbon-hydrogen skeleton.

Mass spectrometry validates the molecular weight and elemental formula. HPLC provides a

quantitative measure of purity and enantiomeric composition. Finally, FT-IR and UV-Vis

spectroscopy offer rapid and reliable confirmation of essential functional groups and the core

chromophore, respectively. Together, these methods form a self-validating system, ensuring the

identity and quality of 1-(2-Nitrophenyl)ethanol for its intended research, development, or

manufacturing applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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